molecular formula C18H17N3O3 B11332874 N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide

N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide

Cat. No.: B11332874
M. Wt: 323.3 g/mol
InChI Key: XGFGOTZRJBNWHR-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide is a compound belonging to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide

InChI

InChI=1S/C18H17N3O3/c1-2-12-23-15-11-7-6-10-14(15)16(22)19-18-20-17(24-21-18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21,22)

InChI Key

XGFGOTZRJBNWHR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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